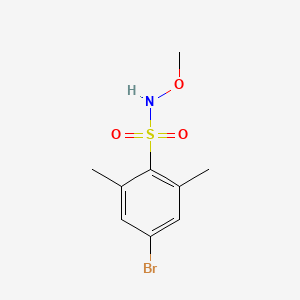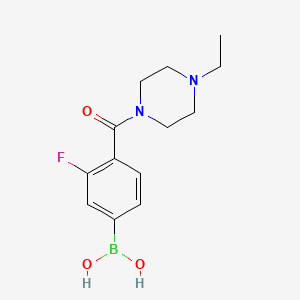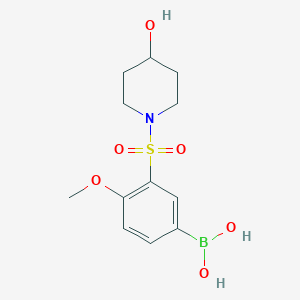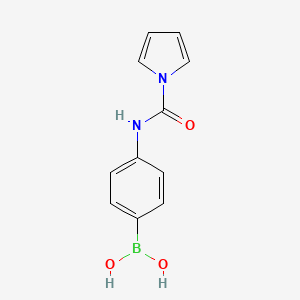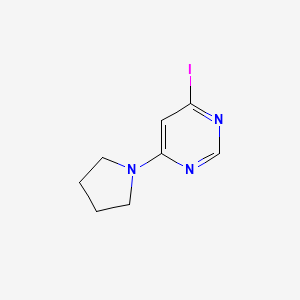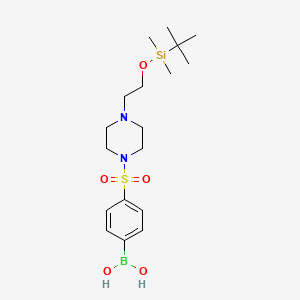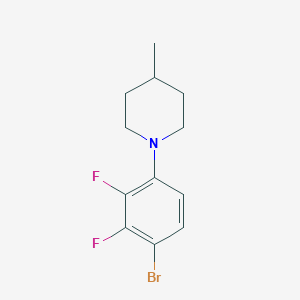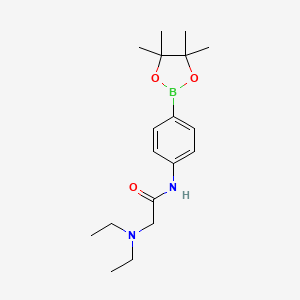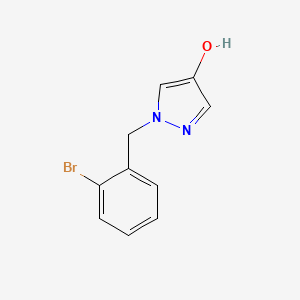
1-(2-Bromobenzyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
“1-(2-Bromobenzyl)-1H-pyrazol-4-ol” is an organic compound that features both a pyrazole heterocycle and a borate functional group . It’s an intermediate in organic synthesis .
Synthesis Analysis
The compound is synthesized through a nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of “1-(2-Bromobenzyl)-1H-pyrazol-4-ol” has been analyzed using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is obtained by the nucleophilic substitution reaction . Further details about its chemical reactions are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Cytochrome P-450 Isozyme Induction
1-(2-Bromobenzyl)-1H-pyrazol-4-ol and its analogs are associated with the induction of cytochrome P-450 isozymes, which are essential for drug metabolism and detoxification in the liver. Studies have highlighted the induction profiles of various pyrazole compounds, including the changes in microsomal protein, cytochrome P-450 content, and the catalytic activities of monooxygenases in mice. The research underlines the significance of these compounds in modulating the expression of cytochrome P-450 isozymes, indicating their potential therapeutic applications in enhancing drug metabolism and reducing toxicity (Raunio et al., 1988).
Antihyperglycemic Activity
1-(2-Bromobenzyl)-1H-pyrazol-4-ol derivatives have been studied for their antihyperglycemic activity. Research into the structure-activity relationship (SAR) of these compounds demonstrates their effectiveness in reducing plasma glucose levels in diabetic mouse models. The antihyperglycemic effect is associated with significant glucosuria observed in non-diabetic mice, suggesting a potential role in managing diabetes through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
PDE-4 Inhibition in Asthma Models
1-(2-Bromobenzyl)-1H-pyrazol-4-ol compounds have shown promise as PDE-4 inhibitors, which are relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease. These inhibitors can reduce the activation of inflammatory cells, including eosinophils, and have demonstrated efficacy in reducing airway hyperreactivity and improving lung histology in asthmatic mouse models (Kwak et al., 2012).
Antiulcer and Cytoprotective Activity
Compounds related to 1-(2-Bromobenzyl)-1H-pyrazol-4-ol have exhibited significant cytoprotective antiulcer activity. Certain derivatives have been shown to provide potent inhibition of ulcers induced by HCl-ethanol and stress in rat models. These findings suggest potential applications in treating and preventing gastric ulcers (Ikeda et al., 1996).
Bombesin Receptor Subtype-3 Agonism and Obesity Treatment
Derivatives of 1-(2-Bromobenzyl)-1H-pyrazol-4-ol have been explored as bombesin receptor subtype-3 (BRS-3) agonists, which play a role in regulating energy homeostasis. These agonists have shown potential in reducing body weight and affecting metabolic rates in animal models, indicating their potential utility in the treatment of obesity (Guan et al., 2011).
Wirkmechanismus
Target of Action
It’s known that brominated compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Brominated compounds like this often work through a process called free radical bromination . In this process, a bromine atom is added to the molecule, which can significantly alter its properties and interactions with other molecules .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The introduction of a bromine atom can significantly alter the properties of the molecule, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKXXWDRSJFCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-benzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)
![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)

